molecular formula C₁₀H₉D₃N₂O₄ B1140487 Stavudine-d3 CAS No. 1217619-42-5

Stavudine-d3

Cat. No.: B1140487
CAS No.: 1217619-42-5
M. Wt: 227.23
InChI Key:
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Description

Stavudine-d3, also known as 2’,3’-Didehydro-3’-deoxythymidine-d3, is a deuterated form of stavudine. Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of stavudine due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stavudine-d3 can be synthesized through various methods, including direct synthesis and isotopic exchange. One common method involves the use of deuterated reagents in the synthesis of stavudine. The process typically includes the following steps:

    Starting Material: The synthesis begins with a deuterated sugar, such as deuterated ribose.

    Glycosylation: The deuterated sugar undergoes glycosylation with a thymine base to form a nucleoside.

    Dehydration: The nucleoside is then dehydrated to form the deuterated stavudine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Stavudine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated thymine derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding deuterated dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include deuterated thymine derivatives, deuterated dihydro derivatives, and various substituted this compound compounds.

Scientific Research Applications

Stavudine-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of stavudine in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of stavudine.

    Drug Development: Used in the development of new antiretroviral drugs by providing insights into the mechanism of action and resistance.

    Biological Studies: Employed in studies related to HIV replication and the effects of antiretroviral therapy.

Mechanism of Action

Stavudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and gets incorporated into the viral DNA. This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.

Comparison with Similar Compounds

Stavudine-d3 is compared with other nucleoside reverse transcriptase inhibitors such as:

    Zidovudine: Similar in structure but differs in its side effect profile and potency.

    Lamivudine: Another NRTI with a different resistance profile and mechanism of action.

    Didanosine: Similar in its inhibition of reverse transcriptase but has different pharmacokinetic properties.

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies.

Conclusion

This compound is a valuable compound in scientific research, particularly in the study of HIV/AIDS treatment. Its stable isotopic labeling makes it an essential tool for understanding the pharmacokinetics, metabolic pathways, and mechanism of action of stavudine. The compound’s unique properties and applications highlight its importance in the field of medicinal chemistry and drug development.

Properties

CAS No.

1217619-42-5

Molecular Formula

C₁₀H₉D₃N₂O₄

Molecular Weight

227.23

Synonyms

2’,3’-Didehydro-3’-deoxythymidine-d3;  3’-Deoxy-2’-thymidinene-d3;  3’-Deoxy-2’,3’-didehydrothymidine-d3;  Avostav-d3;  D4t-d3;  BMY-27857-d3;  Zerit-d3;  NSC 163661-d3;  Sanilvudine-d3;  Virostav-d3; 

Origin of Product

United States

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